Cas no 2137994-00-2 (Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy-)

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy- structure
2137994-00-2 structure
Product Name:Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy-
CAS No:2137994-00-2
MF:C10H20N2O2
MW:200.278002738953
CID:5258751
Update Time:2025-05-17

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy-
    • Inchi: 1S/C10H20N2O2/c1-3-8-4-5-12(6-9(8)11)10(13)7-14-2/h8-9H,3-7,11H2,1-2H3
    • InChI Key: NWKIBVRECADCTJ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(CC)C(N)C1)COC

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy- Pricemore >>

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Additional information on Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy-

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy (CAS No: 2137994-00-2)

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy is a compound with the CAS number 2137994-00-2. This compound belongs to the class of organic compounds known as ketones, specifically ethanones with substituted piperidine rings. The structure of this compound consists of a piperidine ring substituted at the 3-position with an amino group and at the 4-position with an ethyl group, which is further connected to an ethanone moiety substituted with a methoxy group at the 2-position.

The molecular formula of this compound is C15H25NO2, and its molecular weight is approximately 257.36 g/mol. The compound is characterized by its unique structure, which combines a piperidine ring system with amino and ethyl substituents, making it a potential candidate for various applications in organic synthesis and pharmacology.

Recent studies have shown that Ethanone derivatives, including those with piperidine rings, exhibit interesting biological activities. For instance, research has focused on the potential of these compounds as inhibitors of certain enzymes or as modulators of cellular pathways. The presence of the amino group in the piperidine ring may contribute to hydrogen bonding capabilities, which could enhance bioavailability and interaction with target proteins.

The synthesis of Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy involves multi-step organic reactions, including nucleophilic substitutions and ketone formations. The use of piperidine derivatives in such syntheses has been well-documented in recent literature, highlighting their versatility in forming complex molecular architectures.

In terms of applications, this compound may find use in drug discovery programs targeting specific therapeutic areas such as oncology or neurodegenerative diseases. Its structure suggests potential for modulation of receptor activity or enzyme inhibition, which are critical in developing new pharmaceutical agents.

Moreover, the methoxy substitution at the 2-position of the ethanone moiety introduces electron-donating effects, which could influence the reactivity and selectivity of the compound in various chemical reactions. This feature makes it a valuable building block in organic synthesis.

Recent advancements in computational chemistry have allowed for detailed modeling of this compound's interactions within biological systems. Molecular docking studies have revealed promising binding affinities to certain protein targets, underscoring its potential as a lead compound in drug design.

In conclusion, Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-methoxy (CAS No: 2137994-00-2) is a structurally complex organic compound with diverse applications in organic synthesis and pharmacology. Its unique combination of functional groups and substituents positions it as a valuable tool in the development of novel chemical entities and therapeutic agents.

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